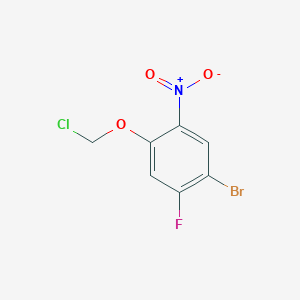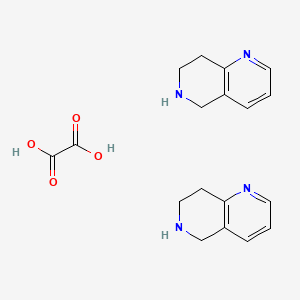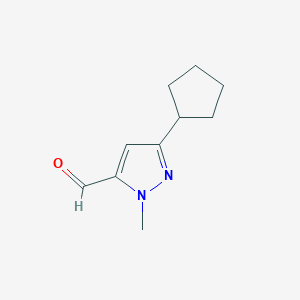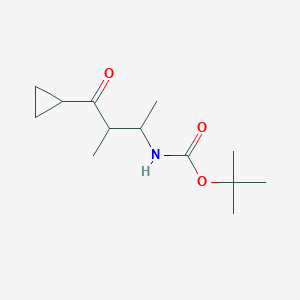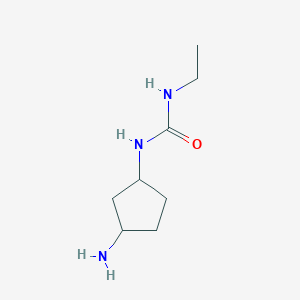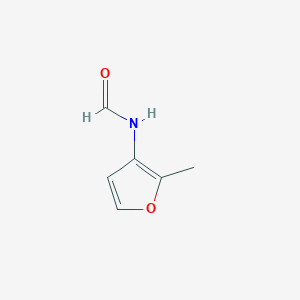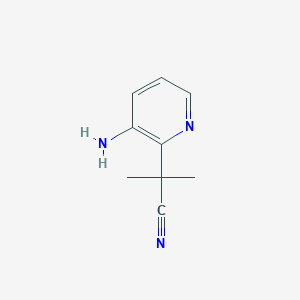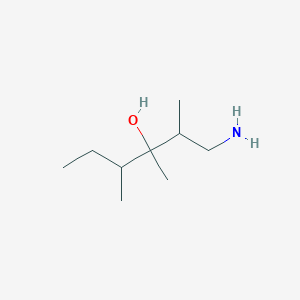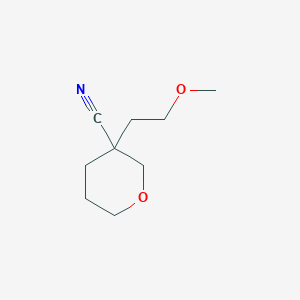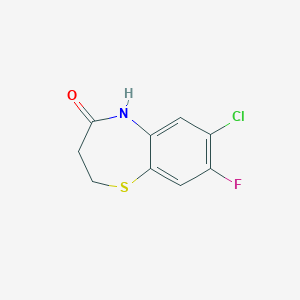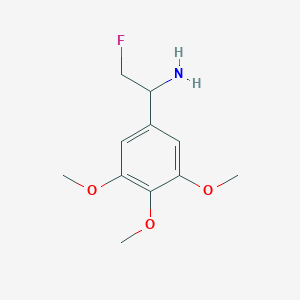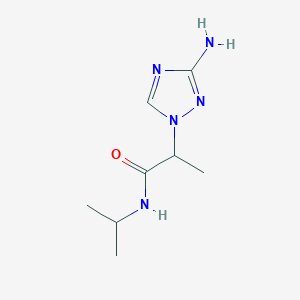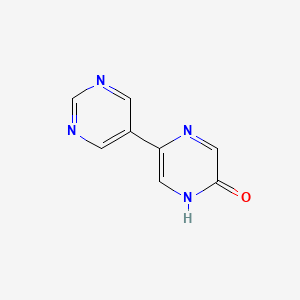
5-(5-Pyrimidyl)-2-hydroxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Pyrimidyl)-2-hydroxypyrazine is a heterocyclic compound that features both pyrimidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Pyrimidyl)-2-hydroxypyrazine typically involves the reaction of pyrimidine derivatives with pyrazine derivatives under specific conditions. One common method includes the use of pyrimidine-5-carbaldehyde and pyrazine-2-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(5-Pyrimidyl)-2-hydroxypyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidyl-pyrazine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(5-Pyrimidyl)-2-hydroxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-Pyrimidyl)-2-hydroxypyrazine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidyl alkanol: Known for its role in asymmetric autocatalysis.
2-Alkynyl-5-pyrimidyl alkanol: Exhibits significant enantiomeric excess in reactions.
Uniqueness
5-(5-Pyrimidyl)-2-hydroxypyrazine is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1159820-18-4 |
|---|---|
Molecular Formula |
C8H6N4O |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H6N4O/c13-8-4-11-7(3-12-8)6-1-9-5-10-2-6/h1-5H,(H,12,13) |
InChI Key |
REZOOMHVWLCXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=O)N1)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
